Pristinamycin

Description

Properties

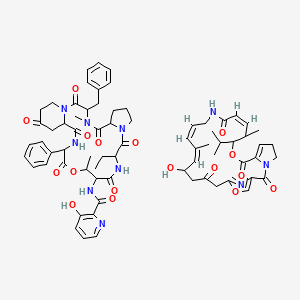

IUPAC Name |

N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b;7-5-,10-9-,18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTQIFVKRXBCHS-FHWPYUEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1/C=C\C(=O)NC/C=C\C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H84N10O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow solid; [Merck Index] | |

| Record name | Virginiamycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-yellow powder | |

CAS No. |

11006-76-1, 270076-60-3 | |

| Record name | Virginiamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(22-benzyl-6-ethyl-10,23-dimethyl-5,8,12,15,17,21,24-heptaoxo-13-phenyldocosahydro-12H-pyrido[2,1-f]pyrrolo[2,1-l][1,4,7,10,13,16]oxapentaazacyclononadecin-9-yl)-3-hydroxypyridine-2-carboxamide - 14-hydroxy-4,12-dimethyl-3-(propan-2-yl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115-120 °C | |

| Record name | VIRGINIAMYCIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pristinamycin on the 50S Ribosome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pristinamycin, a streptogramin antibiotic, exerts its potent bactericidal activity through a synergistic mechanism targeting the bacterial 50S ribosomal subunit. This antibiotic is a composite of two structurally distinct but functionally synergistic molecules: this compound II (PII), a polyunsaturated macrolactone (streptogramin A), and this compound I (PI), a cyclic hexadepsipeptide (streptogramin B). Individually, each component is merely bacteriostatic. However, their combination results in a powerful bactericidal agent, with an activity that can be up to 100 times greater than the individual components.[1] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action, details key experimental protocols for its study, and presents quantitative data on its interaction with the bacterial ribosome.

The Synergistic Mechanism of Action

The bactericidal power of this compound stems from the cooperative binding of its two components, PI and PII, to the 50S ribosomal subunit, effectively halting protein synthesis at two critical junctures.[1][2]

This compound II (Streptogramin A): The Initiator

This compound II is the first to bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[3] This initial binding event induces a crucial conformational change in the ribosome. This allosteric modification significantly increases the affinity of the ribosome for this compound I, setting the stage for the synergistic and irreversible inhibition of protein synthesis.[4] PII itself contributes to the inhibition of protein synthesis by preventing the binding of aminoacyl-tRNA to the A-site and interfering with peptide bond formation.[5][6]

This compound I (Streptogramin B): The Blocker

Following the conformational change induced by PII, this compound I binds with high affinity to a site within the nascent polypeptide exit tunnel (NPET).[3] This binding physically obstructs the passage of the elongating polypeptide chain.[3] As a result, the synthesis of the protein is prematurely terminated, leading to the release of incomplete and non-functional peptidyl-tRNA molecules.[3]

This dual and cooperative mechanism of action, where PII enhances the binding of PI, leads to a stable and irreversible blockage of ribosomal function, ultimately resulting in bacterial cell death.[4]

Quantitative Analysis of this compound-Ribosome Interaction

The synergistic interaction and inhibitory potency of this compound and its components can be quantified through various experimental assays. The following tables summarize key quantitative data, although specific values for this compound itself are not extensively available in the public domain. The data for Virginiamycin, a structurally and functionally similar streptogramin antibiotic, is often used as a reference.

| Component | Target Organism | Binding Parameter | Value | Method |

| Virginiamycin S (analogous to PI) | E. coli | Association Constant (K_A) | 2.5 x 10⁶ M⁻¹ | Not Specified |

Table 1: Ribosome Binding Affinity. This table presents the association constant for Virginiamycin S, providing an estimate of the binding affinity of this compound I to the 50S ribosomal subunit.

| Organism | This compound MIC (mg/L) |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.5 |

Table 2: Minimum Inhibitory Concentration (MIC). This table shows the MIC of the complete this compound complex against MRSA, demonstrating its high potency against this clinically significant pathogen.[3]

Fractional Inhibitory Concentration (FIC) Index:

The synergy between PI and PII can be quantified using the FIC index, calculated from the MICs of the individual components and their combination. A FIC index of ≤ 0.5 is indicative of synergy. The formula is as follows:

FIC Index = (MIC of PI in combination / MIC of PI alone) + (MIC of PII in combination / MIC of PII alone)

Key Experimental Protocols

The study of this compound's mechanism of action relies on a suite of specialized biochemical and biophysical techniques. Detailed below are the methodologies for key experiments.

Ribosome Binding Assays

These assays are fundamental to determining the affinity and binding kinetics of this compound components to the ribosome.

3.1.1. Fluorescence Polarization Assay

This technique measures the binding of a fluorescently labeled ligand to a larger molecule, such as a ribosome.

Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large molecule like the ribosome, its tumbling is restricted, leading to an increase in fluorescence polarization.

Detailed Methodology:

-

Preparation of Fluorescently Labeled this compound: A fluorescent probe (e.g., fluorescein or a BODIPY dye) is chemically conjugated to a derivative of this compound I or II. Purification of the labeled antibiotic is crucial to remove any free dye.

-

Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Staphylococcus aureus) through differential centrifugation and sucrose gradient purification.

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled this compound component (or the complete complex) to be tested.

-

In a microplate, combine a fixed concentration of the fluorescently labeled this compound probe and a fixed concentration of purified 70S ribosomes.

-

Add the different concentrations of the unlabeled competitor (this compound).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

-

Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The data can be fitted to a competition binding curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

3.1.2. Filter Binding Assay

This method relies on the retention of ribosome-ligand complexes on a nitrocellulose membrane.

Principle: Nitrocellulose membranes bind proteins (and ribosomes), while free radiolabeled small molecules pass through. If a radiolabeled ligand is bound to the ribosome, it will be retained on the membrane.

Detailed Methodology:

-

Preparation of Radiolabeled this compound: Synthesize or obtain a radiolabeled version of this compound I or II (e.g., with ³H or ¹⁴C).

-

Ribosome Preparation: Prepare purified 70S ribosomes as described for the fluorescence polarization assay.

-

Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of radiolabeled this compound with varying concentrations of purified 70S ribosomes.

-

For competition assays, incubate a fixed concentration of radiolabeled this compound and ribosomes with varying concentrations of unlabeled this compound.

-

Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).

-

-

Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the ribosome or competitor concentration. The data can be analyzed to determine the dissociation constant (Kd).

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis.

Principle: A cell-free system containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and an mRNA template) is used to synthesize a reporter protein. The inhibitory effect of an antibiotic is quantified by the reduction in the amount of synthesized protein.

Detailed Methodology:

-

Preparation of Cell-Free Extract: Prepare a cell-free extract (S30 extract) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation.

-

mRNA Template: Use a synthetic mRNA template encoding a reporter protein, such as luciferase or a fluorescent protein.

-

Assay Setup:

-

In a microplate, set up the in vitro translation reactions containing the S30 extract, the mRNA template, and a mixture of amino acids (including one radiolabeled amino acid, e.g., ³⁵S-methionine, or a system for non-radioactive detection).

-

Add varying concentrations of this compound I, this compound II, or their combination to the reactions.

-

Include a control reaction with no antibiotic.

-

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

-

Detection and Quantification:

-

Radiolabeled detection: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase-based detection: Add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the antibiotic concentration. The data can be fitted to a dose-response curve to determine the IC50 value.

Ribosome Footprinting and Toeprinting Assays

These high-resolution techniques map the precise binding sites of ribosomes and ribosome-bound molecules on mRNA.

Principle:

-

Ribosome Footprinting: Ribosomes protect the segment of mRNA they are bound to from nuclease digestion. The protected mRNA fragments ("footprints") can be isolated, sequenced, and mapped back to the transcriptome to reveal the positions of translating ribosomes.

-

Toeprinting (Primer Extension Inhibition): A reverse transcriptase enzyme is used to synthesize cDNA from an mRNA template. When the reverse transcriptase encounters a stalled ribosome, it stops, creating a truncated cDNA product ("toeprint"). The length of the toeprint indicates the position of the ribosome on the mRNA.

Detailed Methodology for Toeprinting:

-

In Vitro Translation Reaction: Set up an in vitro translation reaction as described above, using a specific mRNA template.

-

Stalling the Ribosome: Add this compound (or its components) to the reaction to stall the ribosomes at specific locations on the mRNA.

-

Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stalling site.

-

Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize cDNA until it is blocked by the stalled ribosome.

-

Analysis of cDNA Products: Denature the reaction products and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the cDNA products by autoradiography (for radiolabeled primers) or fluorescence imaging. The size of the truncated cDNA product reveals the precise location of the ribosome stall site.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events and experimental workflows described in this guide.

Signaling Pathway of this compound Action

References

- 1. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-antibiotic combinations against methicillin-resistant Staphylococcus aureus recovered from skin infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Synergistic Duet: A Technical Guide to the Antibacterial Action of Pristinamycin IA and IIA

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a streptogramin antibiotic, exemplifies a powerful synergistic interaction in its antibacterial activity. Composed of two structurally distinct components, this compound IA (a streptogramin B) and this compound IIA (a streptogramin A), its combination delivers a potent bactericidal effect against a broad spectrum of bacteria, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While individually these components exhibit merely bacteriostatic activity, their combined action is significantly greater than the sum of their parts, a phenomenon central to its clinical efficacy.[1][3] This technical guide delves into the core mechanisms of this synergy, presents quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of the key processes.

The Core Mechanism: A Coordinated Attack on the Bacterial Ribosome

The synergistic bactericidal action of this compound IA and IIA is a direct consequence of their coordinated binding to the 50S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][3][4][5][6] This interaction unfolds in a sequential and cooperative manner, effectively shutting down this essential process.

This compound IIA is the first to bind to the peptidyl-transferase domain of the 50S ribosomal subunit.[5][7] This initial binding event induces a conformational change in the ribosome.[5][7] This altered conformation significantly increases the ribosome's affinity for this compound IA, facilitating its subsequent binding to an adjacent site.[5][7] This cooperative binding of both molecules results in the irreversible inhibition of protein synthesis, leading to bacterial cell death.[8][9] The potency of this synergy can be up to 100 times that of the individual components.[1][3]

The specific inhibitory actions of each component are distinct:

-

This compound IIA (Streptogramin A): This component primarily inhibits the elongation of the polypeptide chain. It achieves this by preventing the binding of aminoacyl-tRNA to the ribosomal A site and obstructing the formation of peptide bonds.[5][7]

-

This compound IA (Streptogramin B): this compound IA acts by stimulating the dissociation of peptidyl-tRNA from the ribosome.[5][7] It may also physically block the exit tunnel through which nascent polypeptide chains emerge from the ribosome.[5]

This dual and interdependent mechanism of action is the foundation of this compound's potent antibacterial activity and its ability to overcome certain types of resistance that may affect other ribosome-targeting antibiotics.[5][7]

Quantitative Assessment of Synergy

The synergistic effect of this compound IA and IIA can be quantified using various in vitro methods, most notably the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill curve analysis to assess the rate of bactericidal activity.

Checkerboard Assay Data

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.[10] Serial dilutions of this compound IA are tested against serial dilutions of this compound IIA, and the minimum inhibitory concentration (MIC) of each drug in combination is determined. The FIC index is then calculated to classify the interaction.

Table 1: Representative Checkerboard Assay Results for this compound IA and IIA against Staphylococcus aureus

| This compound IIA (µg/mL) | This compound IA (µg/mL) | Growth |

| MIC alone = 2.0 | ||

| 1.0 | 0.125 | + |

| 0.5 | 0.25 | + |

| 0.25 | 0.5 | - (Synergistic MIC) |

| 0.125 | 1.0 | + |

| 0.0625 | 2.0 | + |

| MIC alone | 4.0 |

Note: This table presents hypothetical but representative data for illustrative purposes. Actual values can vary based on the bacterial strain and experimental conditions.

The FIC index is calculated as follows:

FIC Index = FIC of Drug A + FIC of Drug B Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 suggests antagonism.[10]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antimicrobial effect over time. These assays measure the decrease in viable bacterial count when exposed to the antibiotics alone and in combination. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Table 2: Representative Time-Kill Curve Data for this compound IA and IIA against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound IA alone) | Log10 CFU/mL (this compound IIA alone) | Log10 CFU/mL (this compound IA + IIA) |

| 0 | 6.0 | 6.0 | 6.0 | 6.0 |

| 2 | 6.5 | 5.8 | 5.7 | 4.5 |

| 4 | 7.2 | 5.5 | 5.4 | 3.2 |

| 8 | 8.0 | 5.3 | 5.2 | < 2.0 |

| 24 | 8.5 | 5.1 | 5.0 | < 2.0 |

Note: This table presents hypothetical but representative data for illustrative purposes.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to quantify the in vitro interaction of two antimicrobial agents.[10]

-

Preparation of Antibiotic Solutions: Prepare stock solutions of this compound IA and this compound IIA in a suitable solvent. Create a series of twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of this compound IA along the x-axis and increasing concentrations of this compound IIA along the y-axis. This creates a matrix of different concentration combinations.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plate at 35-37°C for 18-24 hours.

-

Data Interpretation: After incubation, determine the MIC for each antibiotic alone and for each combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth. Calculate the FIC index to determine synergy.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents.[11][12]

-

Preparation of Cultures: Grow the test organism in a suitable broth medium to the logarithmic phase of growth.

-

Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing fresh broth.

-

Antibiotic Addition: Add this compound IA, this compound IIA, and the combination of both to separate flasks at concentrations relevant to their MICs (e.g., 1x MIC, 2x MIC). Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate all flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Conclusion

The synergistic antibacterial action of this compound IA and IIA is a well-defined and potent mechanism that has been a cornerstone of its clinical success. By targeting the bacterial ribosome at two distinct but cooperative sites, the combination achieves a bactericidal effect that is significantly greater than the individual components. For researchers and drug development professionals, a thorough understanding of this synergy, coupled with robust in vitro assessment methodologies like checkerboard and time-kill assays, is essential for the continued development and strategic deployment of this important class of antibiotics in the face of evolving bacterial resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Successful oral this compound therapy for osteoarticular infections due to methicillin-resistant Staphylococcus aureus (MRSA) and other Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the ‘this compound supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of this compound for Macrolide-Resistant Mycoplasma genitalium Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research: this compound Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 7. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. [In vitro activity of this compound on respiratory bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. journals.asm.org [journals.asm.org]

- 12. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Origin of a Potent Antibiotic: A Technical Guide to Pristinamycin Production by StreptCmyces pristinaespiralis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Streptomyces pristinaespiralis, the bacterium responsible for producing the powerful streptogramin antibiotic, pristinamycin. This compound is a synergistic combination of two structurally distinct molecules, this compound I (PI) and this compound II (PII), which together exhibit potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document details the biosynthetic pathways, regulatory networks, fermentation parameters, and recovery processes critical for the production of this clinically significant antibiotic.

This compound Biosynthesis: A Synergistic Assembly

This compound is a mixture of two classes of compounds: this compound I (PI), a cyclic hexadepsipeptide, and this compound II (PII), a polyunsaturated macrolactone.[1][2] These two components are typically produced in a ratio of approximately 30:70 (PI:PII).[3][4] While each component individually demonstrates moderate bacteriostatic activity by binding to the 50S ribosomal subunit and inhibiting protein synthesis, their combination results in a powerful synergistic bactericidal effect.[3][5]

The biosynthesis of these complex molecules is orchestrated by a large ~210 kb "supercluster" of genes in S. pristinaespiralis.[1]

-

This compound I (PI) is synthesized by non-ribosomal peptide synthetases (NRPSs). The precursor molecules for PI synthesis include 3-hydroxypicolinic acid, L-threonine, L-aminobutyric acid, L-proline, 4-oxo-L-pipecolic acid, L-phenylglycine, and dimethylaminophenylalanine.[1] The gene snbA encodes the 3-hydroxypicolinic acid:AMP ligase, and snbC encodes the PI synthetase 2, which is responsible for incorporating L-threonine and L-aminobutyric acid.[6][7]

-

This compound II (PII) is a product of a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. Its synthesis starts with isobutyryl-CoA and involves the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline.[1]

Regulatory Cascade: A Complex Network of Control

The production of this compound is tightly controlled by a complex and hierarchical signaling cascade involving multiple regulatory proteins.[8][9] This intricate network ensures that antibiotic production is initiated at the appropriate time in the bacterial life cycle, typically during the transition from primary to secondary metabolism.[2]

Key regulatory elements within the this compound biosynthetic gene cluster include:

-

A γ-butyrolactone (GBL) receptor, SpbR: GBLs are small, diffusible signaling molecules that act as microbial hormones.[2][10] The GBL receptor SpbR acts as a repressor of this compound biosynthesis. In the presence of GBLs, SpbR's DNA-binding ability is lost, leading to the transcription of previously repressed genes.[2][9] Deletion of spbR completely abolishes this compound production.[1]

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): These are pathway-specific transcriptional activators. The this compound gene cluster contains three SARP genes: papR1, papR2, and papR4.[3][8] Overexpression of these SARP regulators leads to enhanced production of both PI and PII.[1]

-

TetR-like Repressors: The genes papR3 and papR5 encode TetR-like transcriptional repressors that add another layer of control to the regulatory cascade.[3][8]

-

A Response Regulator, PapR6: This protein is also involved in the complex interplay of regulation.[3][8]

The interplay between these activators and repressors allows for a fine-tuned regulation of this compound biosynthesis.[8]

Fermentation for this compound Production

Optimizing fermentation conditions is crucial for maximizing this compound yield. Various factors, including medium composition, culture conditions, and cell immobilization, have been investigated to enhance production.

Quantitative Data on this compound Production

The following table summarizes this compound yields obtained under different fermentation conditions and scales, as reported in the literature.

| Strain | Fermentation System | Key Parameters | This compound Yield (mg/L) | Reference |

| S. pristinaespiralis F213 | Immobilized, Shaking Flask | Optimized seed medium volume (29.5 ml), fermentation medium volume (28.8 ml), seed culture shaking speed (204 rpm) | 213 | [11] |

| S. pristinaespiralis | Shake Flask | Date sirup as substrate | 50.4 | [12][13] |

| S. pristinaespiralis | Shake Flask | Glucose as substrate | 43.1 | [13] |

| S. pristinaespiralis | 2L Bioreactor | Date sirup as substrate | 66.6 | [12][13] |

| S. pristinaespiralis | 100L Bioreactor | Date sirup as substrate, high stirring rate | 39.0 | [12][13] |

| S. pristinaespiralis DSMZ 40338 | Shake Flask | Date fruit extract as substrate, 120h fermentation | 51.0 | [14][15] |

It has been noted that high stirring rates can prevent the formation of cell pellets, which appears to be necessary for efficient antibiotic production, potentially explaining the lower yield in the 100L bioreactor.[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in this compound research.

Fermentation Protocol

A typical fermentation process for this compound production involves the following steps:

-

Strain Cultivation: S. pristinaespiralis strains are grown on a suitable solid medium such as yeast malt (YM), R5, R2YE, or mannitol soy flour (MS) for spore isolation.[10]

-

Seed Culture: Spores are used to inoculate a seed medium in Erlenmeyer flasks. The culture is incubated on an orbital shaker (e.g., 180 rpm) at 28°C.[10][16]

-

Production Culture: The seed culture is then transferred to a larger production medium. Fermentation can be carried out in shake flasks or bioreactors under controlled conditions of temperature (23-35°C), pH (6.0-7.8), and aeration (0.3 to 2.0 liters of air per liter of broth per minute).[17]

-

Monitoring: The fermentation is monitored over a period of time (e.g., 120 hours), with samples taken periodically to measure biomass and this compound concentration.[14][15]

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth is a multi-step process:

-

Acidification and Filtration: The fermentation broth is first acidified to approximately pH 3-4.[17][18] A flocculant may be added, and the mixture is stirred before filtration to separate the mycelia from the filtrate.[18]

-

Solvent Extraction: The pH of the filtrate is neutralized to around 7. This compound is then extracted from the aqueous phase using an organic solvent such as dichloroethane or ethyl acetate.[14][17]

-

Decolorization and Enrichment: The extract may be passed through a macroporous resin for decolorization and enrichment.[18]

-

Concentration and Precipitation: The organic solvent is concentrated under reduced pressure. The crude this compound is then precipitated by adding a poor solvent like petroleum ether.[17]

-

Purification: Further purification can be achieved using techniques such as chromatography.[17]

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.

-

Sample Preparation: Culture extracts are prepared for analysis.

-

HPLC Analysis: Samples are injected into an HPLC system. This compound I and II are separated and detected by monitoring the absorbance at a specific wavelength, typically 210 nm.[10]

-

Quantification: The concentration of each component is determined by comparing the peak areas to those of known standards.[15]

Gene Inactivation Experiments

To study the function of specific genes in the this compound biosynthetic pathway, gene inactivation (knockout) experiments are performed.

-

Construction of a Disruption Vector: A plasmid vector is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) and fragments of the target gene to be inactivated.

-

Transformation: The disruption vector is introduced into S. pristinaespiralis protoplasts.[7]

-

Selection of Mutants: Transformants are selected based on the selectable marker. Double-crossover events, which result in the replacement of the target gene with the disrupted copy, are identified through further screening, such as Southern blot analysis.

-

Phenotypic Analysis: The resulting mutant strains are then cultivated, and their ability to produce this compound is analyzed by HPLC to confirm the function of the inactivated gene.[6]

This technical guide provides a foundational understanding of the key aspects of this compound production by Streptomyces pristinaespiralis. Further research into the intricate regulatory networks and optimization of fermentation processes holds the potential to enhance the yield of this vital antibiotic.

References

- 1. Characterization of the ‘this compound supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research: this compound Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 3. journals.asm.org [journals.asm.org]

- 4. Functional investigation of AfsKRS regulatory system for this compound biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation-coupled mutasynthesis for the generation of novel this compound derivatives by engineering the phenylglycine residue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. A Complex Signaling Cascade Governs this compound Biosynthesis in Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Complex Signaling Cascade Governs this compound Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of fermentation conditions for this compound production by immobilized Streptomyces pristinaespiralis using response surface methodology | Electronic Journal of Biotechnology [ejbiotechnology.info]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound production using Streptomyces pristinaespiralis and date sirup as substrate-process modeling, optimization, and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production, separation, and antimicrobial activity assessment of this compound produced using date fruit extract as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Production, separation, and antimicrobial activity assessment of this compound produced using date fruit extract as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US3154475A - Process for the production of this compound - Google Patents [patents.google.com]

- 18. CN102465164B - Preparation method of this compound - Google Patents [patents.google.com]

The Architecture of Antibiotic Production: A Technical Guide to Pristinamycin Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Pristinamycin, a potent streptogramin antibiotic produced by Streptomyces pristinaespiralis, represents a critical tool in combating multidrug-resistant bacterial infections. Composed of two synergistic molecules, the cyclic depsipeptide this compound I (PI) and the polyketide macrolactone this compound II (PII), its biosynthesis is a marvel of microbial engineering. This technical guide provides an in-depth exploration of the genetic and biochemical pathways governing the production of these complex therapeutic agents, offering detailed experimental protocols and quantitative data to support further research and development in this vital area.

The this compound Supercluster: A Genetic Blueprint for Antibiotic Synthesis

The genetic determinants for this compound biosynthesis, resistance, and regulation are co-located in a massive ~210 kb "supercluster" within the S. pristinaespiralis chromosome[1][2]. This unusual organization sees the genes for the chemically distinct PI and PII components interspersed, rather than segregated into discrete sub-clusters[1][3]. This arrangement is thought to be crucial for the coordinated co-production of both synergistic compounds in their characteristic 30:70 ratio (PI:PII)[1][4][5].

Biosynthesis of this compound I (PI): A Non-Ribosomal Peptide Assembly Line

This compound I is a cyclic hexadepsipeptide synthesized by a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs)[1][6]. These large, modular enzymes activate and sequentially condense specific amino acid precursors to construct the peptide backbone.

Precursor Molecules for this compound I

The construction of PI requires a unique set of building blocks, including both proteinogenic and non-proteinogenic amino acids:

-

3-hydroxypicolinic acid

-

L-threonine

-

L-aminobutyric acid

-

L-proline

-

4-N,N-dimethylamino-L-phenylalanine (DMAPA)

-

4-oxo-L-pipecolic acid

-

L-phenylglycine[1]

The biosynthesis of some of these specialized precursors is encoded within the this compound supercluster. For instance, the pap gene cluster is responsible for the synthesis of DMAPA[1], while the pgl genes direct the formation of L-phenylglycine[7].

The NRPS Machinery for PI Assembly

The core of PI biosynthesis is a series of three large NRPS enzymes: SnbA, SnbC, and SnbDE[1].

-

SnbA: This enzyme acts as a 3-hydroxypicolinic acid:AMP ligase, activating the starter unit for PI synthesis[7][8][9][10].

-

SnbC: A multifunctional enzyme that incorporates the next two amino acids, L-threonine and L-aminobutyric acid[6][7][8][9][10].

-

SnbDE: This large enzymatic complex is responsible for the addition of the remaining precursors: L-proline, DMAPA, 4-oxo-L-pipecolic acid, and L-phenylglycine[1].

The modular nature of these enzymes, with specific domains for substrate adenylation (A), thiolation (T or PCP), and condensation (C), allows for the step-wise elongation of the peptide chain. The final cyclization and release of the mature PI molecule is catalyzed by a thioesterase (TE) domain.

This compound I Biosynthetic Pathway

Biosynthesis of this compound II (PII): A Hybrid PKS-NRPS System

This compound II is a polyunsaturated macrolactone, the product of a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway[1]. This assembly line process involves the condensation of a starter unit with several extender units, followed by modifications and cyclization.

Precursor Molecules for this compound II

The biosynthesis of PII is initiated with isobutyryl-CoA as a starter unit. The growing chain is then extended by the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline[1][6]. Feeding studies with stable isotopes have confirmed the incorporation of acetate, methionine, proline, serine, and glycine into the PIIA backbone[4].

The Hybrid PKS-NRPS Machinery for PII Assembly

The PII biosynthetic pathway is catalyzed by a series of multifunctional enzymes with both PKS and NRPS domains. These enzymes are responsible for the selection and condensation of the precursor molecules in the correct sequence. Key enzymes in this pathway include hybrid PKS/NRPS proteins like SnaE1[11].

A critical final step in the biosynthesis of the major, most active form of PII, PIIA, is the conversion of its precursor, PIIB. This oxidation of the D-proline residue in PIIB to a dehydroproline residue in PIIA is catalyzed by a two-enzyme system: a PIIA synthase (encoded by snaA and snaB) and an FMN reductase[1].

This compound II Biosynthetic Pathway

Regulation of this compound Biosynthesis: A Complex Signaling Cascade

The production of this compound is tightly controlled by a hierarchical regulatory network involving pleiotropic and pathway-specific regulators[4][12][13]. This intricate system ensures that antibiotic production is initiated at the appropriate time in the bacterial life cycle and in response to specific environmental cues.

At the top of this regulatory cascade is a γ-butyrolactone (GBL) signaling system[4][5][14]. GBLs are small, diffusible molecules that act as quorum-sensing signals. In the absence of GBLs, a receptor protein, SpbR, acts as a repressor of the this compound biosynthetic genes. When GBL concentrations reach a critical threshold, they bind to SpbR, causing it to dissociate from its DNA binding sites and thus de-repressing the expression of target genes[5].

Downstream of SpbR are several other regulatory proteins, including TetR-like repressors (PapR3 and PapR5) and Streptomyces antibiotic regulatory proteins (SARPs), which act as activators (PapR1, PapR2, and PapR4)[4][12][13]. These regulators form a complex signaling cascade that fine-tunes the expression of the this compound biosynthetic genes. For example, PapR5 is a major repressor, and its inactivation can lead to a significant increase in this compound production[14]. Conversely, PapR2 is a key activator, essential for the biosynthesis of both PI and PII[13].

Regulatory Cascade of this compound Biosynthesis

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to this compound production, providing a basis for comparison and for the design of strain improvement strategies.

Table 1: Impact of Regulatory Gene Deletion on this compound Production

| Gene Deleted | Regulator Type | Effect on this compound Production | Reference |

| papR1 | SARP Activator | ~70% reduction | [13] |

| papR3 | TetR Repressor | Up to 150% increase | [14] |

| papR5 | TetR Repressor | Up to 300% increase | [14] |

Table 2: Enhancement of this compound Production through Precursor Feeding

| Precursor Fed | Concentration | Fold Increase in this compound Yield | Reference |

| Glycine | 0.75 g/L | 4.32 (in combination with in situ separation) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Gene Disruption in S. pristinaespiralis via Homologous Recombination

This protocol describes a general method for creating targeted gene deletions in S. pristinaespiralis using a temperature-sensitive vector like pKC1139, which is a common strategy for unmarked deletions.

Experimental Workflow for Gene Disruption

Materials:

-

S. pristinaespiralis wild-type strain

-

E. coli strain for plasmid propagation (e.g., DH5α)

-

Temperature-sensitive shuttle vector (e.g., pKC1139)

-

Restriction enzymes and T4 DNA ligase

-

PCR primers for amplifying flanking regions

-

Media for E. coli and Streptomyces growth (e.g., LB, TSB, MS agar)

-

Antibiotics (e.g., apramycin, nalidixic acid)

-

Reagents for protoplast preparation and transformation (lysozyme, PEG)

Procedure:

-

Construct the Disruption Vector: a. Design PCR primers to amplify ~1-2 kb regions directly upstream and downstream of the gene to be deleted. b. Amplify the flanking regions from S. pristinaespiralis genomic DNA. c. Sequentially clone the upstream and downstream fragments into the appropriate restriction sites of pKC1139. d. Transform the ligation product into E. coli and select for transformants. e. Verify the correct plasmid construction by restriction digestion and sequencing.

-

Introduce the Plasmid into S. pristinaespiralis : a. Prepare protoplasts of S. pristinaespiralis from a mycelial culture grown in YEME medium containing glycine. b. Transform the protoplasts with the disruption plasmid using a PEG-mediated method. c. Plate the transformed protoplasts on R2YE regeneration medium and incubate at a permissive temperature (e.g., 30°C). d. Overlay the plates with a solution containing the appropriate antibiotic (e.g., apramycin) to select for transformants.

-

Select for Single-Crossover Mutants: a. Inoculate the transformants into liquid medium with the selection antibiotic and incubate at a non-permissive temperature (e.g., 37°C) to promote integration of the plasmid into the chromosome. b. Plate the culture onto selective agar and incubate at the non-permissive temperature. Colonies that grow are putative single-crossover mutants.

-

Select for Double-Crossover Mutants: a. Inoculate single-crossover colonies into non-selective liquid medium and incubate at the permissive temperature to allow for plasmid replication and excision. b. After several rounds of subculturing, plate the culture onto non-selective agar to obtain single colonies. c. Replicate the colonies onto both non-selective and selective (apramycin-containing) plates. Colonies that grow on the non-selective plate but not on the selective plate are putative double-crossover mutants.

-

Confirm the Deletion: a. Isolate genomic DNA from the putative double-crossover mutants. b. Perform PCR analysis using primers that flank the deleted gene region. The PCR product from the mutant should be smaller than that from the wild-type. c. Further confirmation can be obtained by Southern blot analysis.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol provides a general framework for studying the interaction of purified regulatory proteins (e.g., PapR2, PapR5) with their target promoter regions.

Materials:

-

Purified His-tagged regulatory protein

-

Target DNA probe (a ~200-300 bp fragment of the promoter region of interest)

-

Non-specific competitor DNA (e.g., poly(dI-dC))

-

DNA labeling reagents (e.g., biotin or fluorescent dye-labeled dUTP and terminal deoxynucleotidyl transferase)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%) and electrophoresis buffer (e.g., 0.5x TBE)

-

Detection system (e.g., chemiluminescence or fluorescence imager)

Procedure:

-

Prepare the DNA Probe: a. Amplify the target promoter region by PCR. b. Label the 3' end of the probe with a non-radioactive label (e.g., biotin or a fluorescent dye). c. Purify the labeled probe.

-

Perform the Binding Reaction: a. In a microcentrifuge tube, combine the binding buffer, a fixed amount of labeled probe (e.g., 1-5 fmol), and non-specific competitor DNA. b. Add increasing amounts of the purified regulatory protein to a series of tubes. c. For competition assays, add an excess of unlabeled specific probe to a separate reaction. d. Incubate the reactions at room temperature for 20-30 minutes.

-

Electrophoresis and Detection: a. Load the samples onto a pre-run native polyacrylamide gel. b. Run the gel at a constant voltage (e.g., 100 V) in a cold room or with a cooling system. c. Transfer the DNA from the gel to a nylon membrane. d. Detect the labeled DNA using a method appropriate for the label (e.g., streptavidin-HRP conjugate and a chemiluminescent substrate for biotin). e. A shifted band, representing the protein-DNA complex, will be observed. The intensity of this band should increase with increasing protein concentration and decrease in the presence of the unlabeled specific competitor.

Quantification of this compound by RP-HPLC

This protocol outlines a method for the separation and quantification of PI and PII from S. pristinaespiralis culture extracts.

Materials:

-

S. pristinaespiralis culture broth

-

Ethyl acetate for extraction

-

Methanol for sample resuspension

-

RP-HPLC system with a UV detector

-

C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile and 0.2% orthophosphoric acid in water

-

This compound I and II standards

Procedure:

-

Sample Preparation: a. Extract a known volume of culture broth with an equal volume of ethyl acetate. b. Evaporate the ethyl acetate layer to dryness under reduced pressure. c. Re-dissolve the residue in a known volume of methanol. d. Filter the sample through a 0.22 µm filter before injection.

-

HPLC Analysis: a. Equilibrate the C18 column with the mobile phase. A gradient elution is typically used to separate the different this compound components. For example, a linear gradient of acetonitrile in 0.2% orthophosphoric acid. b. Inject a known volume (e.g., 20 µL) of the sample. c. Monitor the elution profile at a suitable wavelength, such as 206 nm or 210 nm[15]. d. Identify the peaks corresponding to PI and PII by comparing their retention times with those of the standards.

-

Quantification: a. Generate a standard curve for each this compound component by injecting known concentrations of the standards. b. Calculate the concentration of PI and PII in the samples by interpolating their peak areas on the respective standard curves.

This in-depth guide provides a solid foundation for understanding and investigating the biosynthesis of this compound components in Streptomyces. The intricate interplay of genetics, biochemistry, and regulation that governs the production of this vital antibiotic offers numerous avenues for further research, from the discovery of novel regulatory elements to the engineering of hyper-producing strains for industrial applications.

References

- 1. Purification of peptide synthetases involved in this compound I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound IIA - Wikipedia [en.wikipedia.org]

- 3. Electrophoretic Mobility Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of peptide synthetases involved in this compound I biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Nitrogen source governs the patterns of growth and this compound production in 'Streptomyces pristinaespiralis' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of this compound in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the ‘this compound supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. licorbio.com [licorbio.com]

- 11. Research: this compound Biosynthesis | University of Tübingen [uni-tuebingen.de]

- 12. Purification of the two-enzyme system catalyzing the oxidation of the D-proline residue of this compound IIB during the last step of this compound IIA biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Complex Signaling Cascade Governs this compound Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. A stepwise increase in this compound II biosynthesis by Streptomyces pristinaespiralis through combinatorial metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pristinamycin Biosynthetic Supercluster: A Technical Guide to its Organization and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristinamycin, a member of the streptogramin family of antibiotics, is a potent therapeutic agent effective against a range of drug-resistant Gram-positive bacteria. Produced by the soil bacterium Streptomyces pristinaespiralis, this antibiotic is a synergistic mixture of two structurally distinct compounds: the cyclic hexadepsipeptide this compound I (PI) and the polyunsaturated macrolactone this compound II (PII).[1] Individually, PI and PII exhibit modest bacteriostatic activity by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[2][3] However, when combined, they act synergistically, resulting in a potent bactericidal effect that can be up to 100 times greater than the individual components.[1] The genetic blueprint for the biosynthesis of these complex molecules is encoded within a remarkably large and intricate genomic region known as the this compound supercluster. This technical guide provides an in-depth exploration of the organization of this gene cluster, the biosynthetic pathways it governs, and the complex regulatory network that controls its expression.

Organization of the this compound Biosynthetic Gene Supercluster

The genes responsible for this compound biosynthesis, regulation, and resistance are colocalized in a massive ~210 kb "supercluster" in the Streptomyces pristinaespiralis chromosome.[1][4][5] This represents approximately 2.8% of the entire genome.[1] A unique feature of this supercluster is that the gene sets for PI and PII biosynthesis are interspersed with a cryptic type II polyketide synthase (PKS) gene cluster, referred to as the cpp cluster, which does not appear to be involved in this compound production.[2][4] The supercluster organization is thought to facilitate the co-regulation and co-production of the two synergistic this compound components.[4]

Table 1: Key Genes in the this compound Biosynthetic Supercluster

| Gene(s) | Encoded Protein/Function | Component | Putative Size (kb) |

| This compound I Biosynthesis | |||

| snbA | 3-hydroxypicolinic acid:AMP ligase (activates starter unit) | PI | 1.7 |

| snbC | PI synthetase 2 (incorporates L-threonine and L-aminobutyric acid) | PI | 7.7 |

| snbDE | PI synthetase 3 (incorporates proline, DMAPA, 4-oxo-L-pipecolic acid, and L-phenylglycine) | PI | ~14.5 |

| pglA-E | Phenylglycine biosynthesis | PI | - |

| This compound II Biosynthesis | |||

| snaA/B | PIIA synthase (part of a hybrid PKS/NRPS) | PII | - |

| snaC/D | PIIA synthase (part of a hybrid PKS/NRPS) | PII | - |

| snaE1/E2 | PII biosynthetic genes | PII | - |

| Regulation | |||

| spbR | γ-butyrolactone receptor (pleiotropic regulator) | PI & PII | - |

| papR1 | SARP-type activator | PI & PII | - |

| papR2 | SARP-type activator | PI & PII | - |

| papR3 | TetR-family repressor | PI & PII | - |

| papR4 | SARP-type activator | PI & PII | - |

| papR5 | TetR-family repressor | PI & PII | - |

| papR6 | Response regulator (PII-specific activator) | PII | - |

| Other | |||

| cpp cluster | Cryptic type II polyketide synthase | N/A | ~40 |

Note: This table is a summary of key genes and their functions as identified in the literature. The sizes of some genes or operons are not fully detailed in the provided search results.

Figure 1: Simplified organization of the ~210 kb this compound supercluster.

Biosynthesis of this compound I (PI)

This compound I is a cyclic hexadepsipeptide synthesized by a non-ribosomal peptide synthetase (NRPS) complex. The biosynthesis proceeds through the stepwise condensation of seven precursor molecules.[4] The process is initiated by the activation of 3-hydroxypicolinic acid, which serves as the starter unit.

The core NRPS machinery for PI synthesis consists of three large proteins: SnbA, SnbC, and SnbDE.[1]

-

SnbA: A 3-hydroxypicolinic acid:AMP ligase that activates the starter molecule.[6][7]

-

SnbC: This enzyme is responsible for the incorporation of L-threonine and L-aminobutyric acid.[6][7]

-

SnbDE: A large multifunctional enzyme that adds the final four precursors: L-proline, 4-N,N-dimethylamino-L-phenylalanine (DMAPA), 4-oxo-L-pipecolic acid, and L-phenylglycine.[1][8]

The biosynthesis of the non-proteinogenic amino acid L-phenylglycine is governed by the pglA-E operon, which is also located within the supercluster.[1]

Figure 2: Biosynthetic pathway of this compound I.

Biosynthesis of this compound II (PII)

This compound II is a polyunsaturated macrolactone synthesized by a hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system. The biosynthesis is thought to start with isobutyryl-CoA as the starter unit.[4] This is followed by the addition of six malonyl-CoA extender units and the amino acids glycine, serine, and proline.[4] The PII biosynthetic genes, designated as sna, are organized within the supercluster and are responsible for the assembly of this complex molecule.

Figure 3: Biosynthetic pathway of this compound II.

The Regulatory Cascade of this compound Biosynthesis

The production of this compound is tightly controlled by a complex and hierarchical signaling cascade involving at least seven regulatory genes located within the supercluster.[2][9][10] This network includes a γ-butyrolactone (GBL) receptor, TetR-family repressors, and Streptomyces antibiotic regulatory proteins (SARPs).

Table 2: Regulatory Genes and Their Function

| Gene | Regulator Type | Function | Effect on this compound Production |

| spbR | γ-butyrolactone receptor | Pleiotropic regulator, likely a repressor in the absence of GBL | Positive (in the presence of GBL) |

| papR1 | SARP | Activator | Positive |

| papR2 | SARP | Activator | Positive |

| papR3 | TetR family | Repressor | Negative |

| papR4 | SARP | Activator | Positive |

| papR5 | TetR family | Repressor | Negative |

| papR6 | Response regulator | PII-specific activator | Positive (for PII) |

The regulatory cascade is initiated by small, diffusible γ-butyrolactone molecules, which act as quorum-sensing signals.[2] The GBL receptor, SpbR, is a key player, acting as a pleiotropic regulator that influences not only this compound biosynthesis but also morphological differentiation.[3] In the absence of the GBL signal, SpbR likely acts as a repressor. Upon binding of the GBL, SpbR is released from its target promoters, initiating a downstream cascade.

This cascade involves an interplay between the TetR-family repressors (PapR3 and PapR5) and the SARP-family activators (PapR1, PapR2, and PapR4).[9][11] PapR5, for instance, represses the expression of the activator papR1.[9] PapR2 appears to be a crucial activator for both PI and PII biosynthesis.[4] PapR6 acts as a pathway-specific activator for PII biosynthesis.[11][12]

Figure 4: A model of the regulatory cascade for this compound biosynthesis.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the characterization of the this compound biosynthetic gene cluster.

Gene Inactivation/Deletion

Gene inactivation is crucial for functional analysis. In Streptomyces pristinaespiralis, this is often achieved through homologous recombination to create knockout mutants.

Workflow for Gene Deletion:

Figure 5: General workflow for gene knockout in S. pristinaespiralis.

Detailed Steps:

-

Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Vector Cloning: The construct is cloned into a shuttle vector that can replicate in E. coli but not in Streptomyces at a non-permissive temperature (e.g., pKC1139-based vectors).

-

Conjugation: The plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. pristinaespiralis.

-

Single Crossover Selection: Exconjugants are grown at a permissive temperature in the presence of the selection antibiotic to isolate colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Second Crossover Induction: Single-crossover mutants are grown at a non-permissive temperature without antibiotic selection to induce the excision of the plasmid through a second crossover event.

-

Screening and Confirmation: Colonies are screened for the desired phenotype (e.g., antibiotic resistance from the cassette and sensitivity to the vector's antibiotic marker). The correct gene replacement is then confirmed by PCR analysis of genomic DNA and Southern blotting.

Protein Purification and Enzyme Assays

To characterize the function of biosynthetic enzymes like SnbA, they need to be purified and their activity assayed.

Purification of His-tagged Proteins:

-

Cloning and Expression: The gene of interest (e.g., snbA) is cloned into an E. coli expression vector with an N- or C-terminal polyhistidine (His) tag. The protein is then overexpressed in a suitable E. coli strain.

-

Cell Lysis: Bacterial cells are harvested and lysed by sonication or French press in a buffer containing lysozyme and protease inhibitors.

-

Affinity Chromatography: The soluble protein fraction is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The His-tagged protein binds to the nickel resin.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assay (ATP-Pyrophosphate Exchange Assay for SnbA):

This assay measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step in amino acid activation by NRPSs.

-

Reaction Mixture: A reaction mixture is prepared containing the purified SnbA enzyme, the substrate (3-hydroxypicolinic acid), ATP, and radiolabeled [³²P]PPi in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Quenching and Charcoal Binding: The reaction is stopped, and activated charcoal is added. The charcoal binds the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the supernatant.

-

Quantification: The amount of radioactivity incorporated into ATP is measured by scintillation counting of the charcoal pellet. This is proportional to the enzyme activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of regulatory proteins (e.g., SpbR, PapR proteins) to specific DNA sequences in the promoter regions of their target genes.

Detailed Steps:

-

Probe Preparation: A short DNA fragment (probe) corresponding to the putative promoter region is synthesized and labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

Protein Purification: The regulatory protein of interest is purified, often as a His-tagged fusion protein from E. coli.

-

Binding Reaction: The labeled probe is incubated with the purified regulatory protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Native Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence scanner. A "shift" in the migration of the labeled probe (it runs higher in the gel) indicates the formation of a protein-DNA complex. Specificity can be confirmed by competition with an excess of unlabeled specific probe.

Conclusion

The this compound biosynthetic gene cluster of Streptomyces pristinaespiralis is a paradigm of complex secondary metabolite biosynthesis. Its large size, supercluster organization, and intricate regulatory network highlight the sophisticated genetic mechanisms that have evolved for the production of these clinically important antibiotics. A thorough understanding of the gene cluster's organization, the function of its constituent genes, and the regulatory circuits that control their expression is essential for the rational design of strain improvement strategies aimed at enhancing this compound yields and for the generation of novel this compound derivatives through metabolic engineering. The experimental approaches outlined in this guide provide a framework for the continued investigation of this fascinating biosynthetic system.

References

- 1. Characterization of the ‘this compound supercluster’ of Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. A Complex Signaling Cascade Governs this compound Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of peptide synthetases involved in this compound I biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound I biosynthesis in Streptomyces pristinaespiralis: molecular characterization of the first two structural peptide synthetase genes - Les Publications du Cirad [publications.cirad.fr]

- 8. Streptogramin B biosynthesis in Streptomyces pristinaespiralis and Streptomyces virginiae: molecular characterization of the last structural peptide synthetase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Investigation of the Autoregulator-Receptor System in the this compound Producer Streptomyces pristinaespiralis [frontiersin.org]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Improvement of this compound I (PI) production in Streptomyces pristinaespiralis by metabolic engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PapR6, a Putative Atypical Response Regulator, Functions as a Pathway-Specific Activator of this compound II Biosynthesis in Streptomyces pristinaespiralis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Pristinamycin I and II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristinamycin is a potent streptogramin antibiotic produced by the bacterium Streptomyces pristinaespiralis.[1] It is a composite drug, consisting of two structurally distinct and synergistic components: this compound I (PI) and this compound II (PII).[2] While each component individually exhibits moderate bacteriostatic activity, their combination results in a powerful, broad-spectrum bactericidal effect, which can be up to 100 times greater than the individual components.[3][4] This synergy makes this compound effective against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[4][5] This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of this compound I and II, along with detailed experimental protocols and pathway visualizations to support further research and development.

Chemical Structure and Composition

This compound is not a single molecule but a mixture of two main groups of compounds, this compound I (Group B streptogramins) and this compound II (Group A streptogramins), which are co-produced by S. pristinaespiralis in a typical ratio of 30:70.[3][4]

-

This compound I (PI) belongs to the Group B streptogramins and is a cyclic hexadepsipeptide.[4] The major form is this compound IA (PIA), also known as Mikamycin B, which constitutes 90-97% of the PI component.[6][7]

-

This compound II (PII) is classified as a Group A streptogramin and possesses a polyunsaturated macrolactone structure.[3][4] The primary constituent of this group is this compound IIA (PIIA), also referred to as Virginiamycin M1 or Ostreogrycin A.[1][8][9]

Molecular Structures

The specific chemical structures of the major components are detailed below.

This compound IA (C₄₅H₅₄N₈O₁₀) is a complex cyclic peptide derivative.

This compound IIA (C₂₈H₃₅N₃O₇) is a polyunsaturated macrolide antibiotic.[1][8]

Physicochemical Properties

The distinct chemical natures of this compound I and II result in different physicochemical properties. A summary of these properties for the major components, this compound IA and this compound IIA, is presented below.

| Property | This compound IA | This compound IIA | This compound (Mixture) |

| Synonyms | Mikamycin B, Virginiamycin M1[10] | Virginiamycin M1, Ostreogrycin A[9] | Pyostacine[1] |

| Molecular Formula | C₄₅H₅₄N₈O₁₀[11] | C₂₈H₃₅N₃O₇[12] | C₇₁H₈₄N₁₀O₁₇ (representative)[13] |

| Molecular Weight | 866.96 g/mol [11] | 525.6 g/mol [12] | ~1349.5 g/mol [13] |

| Appearance | - | - | Light yellow to yellow solid powder[5] |

| Solubility | Water insoluble.[6] Soluble in DMSO (30 mg/mL).[14] | - | Poor water solubility limits intravenous formulation.[1] |

| CAS Number | 3131-03-1[15] | 21411-53-0[9] | 270076-60-3[1] |

Mechanism of Action and Synergism

The potent bactericidal activity of this compound stems from the synergistic action of its two components, both of which target the bacterial ribosome to inhibit protein synthesis.

Individually, both PI and PII bind to the 50S subunit of the bacterial ribosome and inhibit the elongation process of protein synthesis, resulting in a bacteriostatic effect.[1][3] However, their combined action is significantly more potent. This compound IIA is believed to bind first to the peptidyl transferase center of the 50S ribosomal subunit.[16] This initial binding induces a conformational change in the ribosome, which dramatically increases the binding affinity for this compound IA.[16][17] The subsequent binding of PI leads to an irreversible blockage of protein synthesis, ultimately causing bacterial cell death.[16][18] This cooperative binding is the basis for their strong synergistic and bactericidal activity.[17]

Biological Properties and Antibacterial Spectrum

This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria.[2] It is notably effective against:

-

Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5]

-

Streptococcus species, including drug-resistant Streptococcus pneumoniae.[4][16]

-

Enterococcus faecium, including vancomycin-resistant strains (VREF).[4][5]

The antibiotic is also active against some Gram-negative bacteria like Haemophilus spp. and atypical pathogens such as Mycoplasma, Chlamydia, and Legionella pneumophila.[2][18] Enterococcal species, however, tend to be less sensitive than staphylococci or streptococci.[2]

Experimental Protocols

Isolation and Purification of this compound from Fermentation Broth

This protocol is a generalized procedure based on common solvent extraction and chromatographic techniques.[19][20][21]

-